2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Overview
Description
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, also known as HCA, is a chemical compound that has been the subject of scientific research for its potential use as a pharmaceutical drug. HCA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have a variety of physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite and mood. By inhibiting FAAH, HCA has the potential to increase the levels of endocannabinoids in the body, leading to these beneficial effects.
Mechanism Of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile involves its selective inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile increases the levels of endocannabinoids in the body, leading to their beneficial effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in a variety of physiological processes including pain sensation, inflammation, mood regulation, and appetite.
Biochemical And Physiological Effects
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile increases the levels of endocannabinoids in the body, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has also been shown to reduce the rewarding effects of drugs of abuse, suggesting potential use as a treatment for drug addiction.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in lab experiments is its selectivity for FAAH, which allows for specific modulation of the endocannabinoid system without affecting other pathways. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has also been shown to have good oral bioavailability and pharmacokinetics in animal models, suggesting potential for use as a pharmaceutical drug. One limitation of using 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in lab experiments is its relatively low potency compared to other FAAH inhibitors, which may require higher doses for therapeutic effects.
Future Directions
There are several potential future directions for research on 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. Another area of interest is the exploration of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile's potential as a treatment for drug addiction, including studies in human subjects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has been described in several scientific publications. One method involves the reaction of 4-methoxybenzyl cyanide with cyclohexanone in the presence of a base and a catalyst to yield 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a white solid. This method has been optimized for high yield and purity, and has been used in several studies of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has been the subject of extensive scientific research for its potential use as a pharmaceutical drug. Studies have shown that 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has analgesic (pain-relieving), anti-inflammatory, anxiolytic (anti-anxiety), and antidepressant effects in animal models. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile has also been shown to have potential as a treatment for drug addiction, by reducing the rewarding effects of drugs of abuse such as cocaine and heroin.
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJSBPNAIDUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257342 | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |
CAS RN |
93413-76-4, 131801-69-9 | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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